molecular formula C9H16N2O B13153806 1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one

1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one

Cat. No.: B13153806
M. Wt: 168.24 g/mol
InChI Key: IWQWRRVGDCXNBL-UHFFFAOYSA-N
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Description

1-{2,6-Diazaspiro[34]octan-2-yl}propan-1-one is a chemical compound with the molecular formula C9H16N2O It is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro[34]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one involves its interaction with specific molecular targets, such as the sigma-1 receptor. By binding to this receptor, the compound can modulate pain perception and enhance the analgesic effects of other drugs like morphine . The pathways involved include the inhibition of sigma-1 receptor activity, leading to reduced pain signaling and improved analgesic efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a sigma-1 receptor antagonist sets it apart from other similar compounds, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.4]octan-2-yl)propan-1-one

InChI

InChI=1S/C9H16N2O/c1-2-8(12)11-6-9(7-11)3-4-10-5-9/h10H,2-7H2,1H3

InChI Key

IWQWRRVGDCXNBL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2(C1)CCNC2

Origin of Product

United States

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